molecular formula C12H14O3 B12787938 2-Hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one CAS No. 54130-95-9

2-Hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

Cat. No.: B12787938
CAS No.: 54130-95-9
M. Wt: 206.24 g/mol
InChI Key: GWPRIOCWQXTEFG-UHFFFAOYSA-N
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Description

2-Hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo7annulen-5-one is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.2378 . This compound is known for its unique structure, which includes a hydroxy group, a methoxy group, and a tetrahydrobenzo7annulen ring system. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo7annulen-5-one can be achieved through several synthetic routes. One common method involves the reaction of 5H-Benzocyclohepten-5-one,6,7,8,9-tetrahydro-1,2-dimethoxy- with appropriate reagents under controlled conditions . The reaction typically requires specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo7annulen-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .

Scientific Research Applications

2-Hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo7annulen-5-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo7annulen-5-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo7annulen-5-one include:

Uniqueness

What sets 2-Hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo7annulen-5-one apart from these similar compounds is its unique combination of functional groups and ring structure. This distinct configuration contributes to its specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

54130-95-9

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C12H14O3/c1-15-12-9-4-2-3-5-10(13)8(9)6-7-11(12)14/h6-7,14H,2-5H2,1H3

InChI Key

GWPRIOCWQXTEFG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1CCCCC2=O)O

Origin of Product

United States

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